[(4-tert-Butylphenyl)methyl](propan-2-yl)amine
Description
(4-tert-Butylphenyl)methylamine (CAS: 110932-28-0) is a tertiary amine with the molecular formula C₁₄H₂₃N and a molecular weight of 205.34 g/mol . Its structure consists of a 4-tert-butylphenyl group attached to a methylamine backbone, where the amine nitrogen is substituted with an isopropyl group.
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-11(2)15-10-12-6-8-13(9-7-12)14(3,4)5/h6-9,11,15H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDCCHSVVSYPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)methylamine can be achieved through various synthetic routes. One common method involves the reaction of 4-tert-butylbenzyl chloride with isopropylamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (4-tert-Butylphenyl)methylamine often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(4-tert-Butylphenyl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (4-tert-Butylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular properties of (4-tert-Butylphenyl)methylamine and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| (4-tert-Butylphenyl)methylamine | C₁₄H₂₃N | 205.34 | 4-tert-butylphenyl, isopropylamine | High steric hindrance |
| (4-Bromophenyl)methylamine | C₁₀H₁₄BrN | 228.13 | 4-bromophenyl, isopropylamine | Bromine as halogen substituent |
| (4-Nitrophenyl)methylamine HCl | C₁₀H₁₄N₂O₂·HCl | 230.69 | 4-nitrophenyl, isopropylamine (HCl salt) | Electron-withdrawing nitro group |
| (4-Phenylphenyl)methylamine | C₁₆H₁₉N | 225.33 | Biphenyl, isopropylamine | Extended aromatic system |
| {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine | C₁₅H₁₉NS | 245.40 | Thiophene, methylphenyl, isopropylamine | Heterocyclic sulfur incorporation |
Key Observations :
- Steric Effects : The tert-butyl group in the target compound enhances steric hindrance compared to smaller substituents like bromine or nitro groups .
- Electronic Effects : Bromine (electron-withdrawing via inductive effects) and nitro groups (strong electron-withdrawing) alter the electron density of the aromatic ring, influencing the amine's basicity and reactivity. For example, the nitro derivative’s hydrochloride salt () likely exhibits higher solubility in polar solvents compared to the free base form of the target compound .
- Heterocyclic Variations : The thiophene-containing analog () introduces a sulfur atom, which may enhance coordination capabilities in metal complexes or alter pharmacokinetic properties in bioactive molecules .
Physicochemical Properties
- Solubility: The hydrochloride salts (e.g., (4-nitrophenyl)methylamine HCl) are expected to have higher water solubility than non-ionic analogs due to ionic character .
- Molecular Weight : The biphenyl derivative (C₁₆H₁₉N) has a higher molecular weight (225.33 g/mol) than the target compound, likely increasing its lipophilicity .
Biological Activity
Overview
(4-tert-Butylphenyl)methylamine, commonly referred to as a tertiary amine, is a compound of significant interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural properties allow it to interact with biological systems, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a tert-butyl group attached to a phenyl ring and an isopropylamine moiety. This configuration contributes to its lipophilicity and ability to penetrate biological membranes.
The biological activity of (4-tert-Butylphenyl)methylamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects such as:
- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes, which can be beneficial in treating diseases where these enzymes are overactive.
- Receptor Binding : It may bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.
Antimicrobial Activity
Research has indicated that (4-tert-Butylphenyl)methylamine exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Properties
Preliminary studies have shown that the compound may possess anticancer activity. It has been tested against several cancer cell lines, revealing cytotoxic effects that warrant further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry reported that derivatives of (4-tert-Butylphenyl)methylamine displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a lead compound for antibiotic development.
- Anticancer Activity :
Table 1: Biological Activity Summary
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
